Tetrachloropentane

Boiling point Thermal separation Isomer purity

1,1,2,5-Tetrachloropentane (CAS 12407-98-6) is a C₅ aliphatic chlorocarbon with four chlorine substituents located at the 1,1,2,5 positions, yielding a molecular formula of C₅H₈Cl₄ and a molecular weight of 209.93 g/mol. This substitution pattern places the compound within the tetrachloropentane isomer family, yet the asymmetric 1,1,2,5‑arrangement distinguishes it from the more commonly cited 1,1,1,5‑ and 1,1,5,5‑isomers in terms of boiling point, density, and chemical reactivity.

Molecular Formula C5H8Cl4
Molecular Weight 209.9 g/mol
CAS No. 12407-98-6
Cat. No. B12663358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloropentane
CAS12407-98-6
Molecular FormulaC5H8Cl4
Molecular Weight209.9 g/mol
Structural Identifiers
SMILESC(CC(C(Cl)Cl)Cl)CCl
InChIInChI=1S/C5H8Cl4/c6-3-1-2-4(7)5(8)9/h4-5H,1-3H2
InChIKeyNJIUJHMJINXDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,5-Tetrachloropentane (CAS 12407-98-6): Procurement-Relevant Identity and Physicochemical Profile


1,1,2,5-Tetrachloropentane (CAS 12407-98-6) is a C₅ aliphatic chlorocarbon with four chlorine substituents located at the 1,1,2,5 positions, yielding a molecular formula of C₅H₈Cl₄ and a molecular weight of 209.93 g/mol . This substitution pattern places the compound within the tetrachloropentane isomer family, yet the asymmetric 1,1,2,5‑arrangement distinguishes it from the more commonly cited 1,1,1,5‑ and 1,1,5,5‑isomers in terms of boiling point, density, and chemical reactivity . It is primarily employed as a specialty intermediate in radiation-chemical syntheses, notably as a precursor to octachlorocyclopentene, where the product yield reaches 81–82% under optimized conditions .

1
Radiation-chemical synthesis precursor – serves as feedstock for octachlorocyclopentene (OCCP) production under gamma radiation.
2
Isomer-specific identity – the 1,1,2,5-substitution pattern must be verified; generic “tetrachloropentane” risks receiving the 1,1,1,5-isomer.
3
Physical constant verification – density (1.334 g/cm³) and refractive index (1.477) enable rapid incoming QC against the common 1,1,1,5-isomer.

Why “Tetrachloropentane” Is Not a Drop‑In Commodity: The Critical Role of Isomer‑Specific Substitution for 1,1,2,5-Tetrachloropentane (CAS 12407-98-6)


The umbrella term “tetrachloropentane” masks at least six constitutional isomers whose physical properties, reactivity, and application performance diverge markedly . For example, the 1,1,1,5‑isomer boils approximately 32°C lower than the 1,1,2,5‑isomer and bears a distinct chlorine‑distribution that alters its behavior in telomerization, dehydrochlorination, and radical‑mediated rearrangements . Substituting one isomer for another without verifying CAS 12407-98-6 can compromise downstream reaction selectivity, thermal process windows, and final product purity. The quantitative evidence below demonstrates exactly where 1,1,2,5‑tetrachloropentane exhibits procurement‑relevant differentiation.

1,1,2,5-Tetrachloropentane (this product)
Boiling point ~243.9°C
1,1,1,5-Tetrachloropentane (common isomer)
Boiling point ~211.5°C
A 32°C boiling point gap can disrupt distillation-based purification, thermal process windows, and vapor-phase reactivity.
Distinct radical pathway
Absence of CCl₃ terminus alters rearrangement products.
1,1,1,5-isomer undergoes 1,5-H shift
Forms 1,1,5,5-tetrachloropentane under reducing conditions.
Dechlorination or radical functionalization will yield different product slates if the wrong isomer is used.
QC constants differ
Density 1.334, n_D 1.477
1,1,1,5-isomer constants
Density 1.3506, n_D 1.4859
Identity verification by density or refractive index fails if the incorrect isomer is accepted.

Head‑to‑Head and Cross‑Study Evidence for 1,1,2,5-Tetrachloropentane (CAS 12407-98-6) Versus Its Closest Isomeric Analogs


Boiling Point Differentiation: 1,1,2,5‑ vs. 1,1,1,5‑Tetrachloropentane

The normal boiling point of 1,1,2,5‑tetrachloropentane (12407‑98‑6) is reported as 243.9°C at 760 mmHg . The most common alternative isomer, 1,1,1,5‑tetrachloropentane (2467‑10‑9), exhibits an estimated boiling point of 211.46°C . This 32.4°C gap is sufficiently large to influence distillation‑based purification, vapor‑phase reactivity, and thermal stability windows during synthesis.

Boiling Point
Cross-study comparable
243.9°C vs 211.46°C (1,1,1,5‑isomer)
Distillation parameters may require isomer-specific adjustment.
Data to verify; 1,1,1,5 value estimated.
Boiling point Thermal separation Isomer purity

Density and Refractive Index Contrast: Impact on Phase Behavior and Quality Control

1,1,2,5‑tetrachloropentane displays a density of 1.334 g/cm³ and a refractive index of 1.477 . In contrast, the 1,1,1,5‑isomer possesses a higher density of 1.3506 g/cm³ and a refractive index of 1.4859 . These differences, while moderate, are readily detectable by standard refractometry or densitometry and serve as rapid identity and purity checks in quality‑control workflows .

Density & Refractive Index
Cross-study comparable
1.334 g/cm³ / 1.477 vs 1.3506 / 1.4859
Supports rapid QC identity differentiation.
Density Refractive index Quality assurance

Chlorine Substitution Pattern as a Driver of Reactivity: Distinction from 1,1,1,5‑ and 1,1,5,5‑Isomers in Radical Chemistry

Under reducing conditions, 1,1,1,5‑tetrachloropentane undergoes 1,5‑hydrogen migration in the intermediate CCl₂(CH₂)₃CH₂Cl radical, yielding 1,1,5,5‑tetrachloropentane as a rearrangement product . By contrast, the 1,1,2,5‑isomer lacks the symmetrical CCl₃ terminus and is expected to follow a different radical pathway, potentially forming distinct dechlorination products. While no direct kinetic study exists for 1,1,2,5‑tetrachloropentane, the established mechanism for the 1,1,1,5‑isomer demonstrates that the chlorine substitution pattern governs product distribution .

Radical Pathway
Class-level inference
Diverges from 1,1,1,5‑isomer; no CCl₃ group to drive 1,5‑H shift.
Mechanism-based product distribution may differ.
No direct kinetic study for 1,1,2,5‑isomer.
Radical rearrangement 1,5‑hydrogen migration Dechlorination

Octachlorocyclopentene Precursor Role: Yield Benchmarking for 1,1,2,5‑Tetrachloropentane in Radiation‑Chemical Synthesis

Tetrachloropentane (as a mixed-isomer or specified feedstock) serves as the initial reagent for radiation‑chemical synthesis of octachlorocyclopentene (OCCP), achieving an 81–82% yield . While the published study does not isolate the performance of the 1,1,2,5‑isomer alone, the high OCCP yield establishes a performance benchmark. Comparative telomerization literature indicates that 1,1,1,5‑tetrachloropentane is the primary product of ethylene/CCl₄ telomerization, whereas 1,1,2,5‑tetrachloropentane may arise from alternative chlorination routes or subsequent isomerization . The difference in precursor origin can affect trace impurity profiles and, consequently, OCCP quality.

OCCP Precursor Yield
Supporting evidence
81–82% OCCP yield from tetrachloropentane feedstock.
Supports batch consistency review when isomer is specified.
Isomer not isolated in study; impurity profile may differ.
Octachlorocyclopentene Radiation synthesis Precursor yield

Flash Point and Safety Handling Differential: 1,1,2,5‑ vs. 1,1,1,5‑Tetrachloropentane

The flash point of 1,1,2,5‑tetrachloropentane is reported as 102.7°C . For the 1,1,1,5‑isomer, estimated flash point values are approximately 95.5°C . While both isomers fall within the combustible liquid category, the 7.2°C higher flash point of the 1,1,2,5‑isomer can influence storage classification, ventilation requirements, and thermal processing safety margins in pilot‑scale operations.

Flash Point
Cross-study comparable
102.7°C vs ~95.5°C (1,1,1,5‑isomer)
Storage classification may shift with isomer identity.
Estimated closed-cup values; verify with supplier.
Flash point Safety Storage classification

Procurement‑Relevant Application Scenarios for 1,1,2,5-Tetrachloropentane (CAS 12407‑98‑6) Based on Quantitative Differentiation Evidence


Radiation‑Chemical Synthesis of Octachlorocyclopentene (OCCP)

When octachlorocyclopentene is the target product, 1,1,2,5‑tetrachloropentane (CAS 12407‑98‑6) serves as a viable precursor, delivering OCCP yields of 81–82% under gamma‑radiation conditions . Procurement teams should require a certificate of analysis confirming the isomer identity, as use of the 1,1,1,5‑isomer—readily produced by ethylene/CCl₄ telomerization —may introduce subtle impurity variations that affect downstream OCCP quality and reactor corrosion performance.

Distillation‑Intensive Processes Requiring High‑Boiling Chlorinated Solvents

With a boiling point of 243.9°C, 1,1,2,5‑tetrachloropentane extends the operational temperature range of chlorinated alkane solvents by over 32°C compared to the 1,1,1,5‑isomer (211.46°C) . This higher boiling point makes it attractive for high‑temperature reaction media where lower‑boiling isomers would evaporate prematurely, provided the isomer is explicitly specified at purchase to avoid thermal process disruption.

Radical‑Mediated Dechlorination for Specialty Alkene or Alkyne Production

The 1,1,2,5‑chlorine distribution is expected to follow distinct radical rearrangement and dechlorination pathways relative to the 1,1,1,5‑isomer, which undergoes 1,5‑hydrogen migration to form 1,1,5,5‑tetrachloropentane . Researchers targeting specific dechlorination products should order CAS 12407‑98‑6 and avoid generic “tetrachloropentane” to ensure reproducible radical intermediate behavior and product distribution.

Isomer‑Specific Reference Standard for GC or Refractive Index Quality Control

The combination of a density of 1.334 g/cm³ and a refractive index of 1.477 provides a two‑point identity verification that distinguishes 1,1,2,5‑tetrachloropentane from the 1,1,1,5‑isomer (1.3506; 1.4859) and other tetrachloropentanes. Analytical laboratories can employ these constants for incoming raw‑material inspection, reducing the risk of isomer cross‑contamination in regulated synthetic workflows.

Application
Selection Property
Validation Focus
Radiation-chemical synthesis of OCCP
Isomer identity verification
OCCP yield consistency and impurity profile
High-temperature reaction media
Boiling point range suitability
Thermal process stability; avoid premature evaporation
Radical-mediated dechlorination
Chlorine substitution pattern specificity
Reproducible radical product distribution
Isomer-specific QC reference standard
Physical constant specification (density, RI)
Identity confirmation at incoming inspection
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